1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

This research-grade 1,4-benzodioxan-urea morpholinopyrimidine (MW 357.37) is a structurally distinct scaffold-hopping intermediate, purposefully differing from the common 1,3-benzodioxole series. Its unique dioxane topology alters oxygen geometry, H-bonding, and conformational flexibility, preventing assumption of identical UT, XO, or mTOR target profiles. Ideal for parallel SAR libraries, novel IP generation around validated kinase/UT pharmacophores, and head-to-head selectivity profiling against the 1,3-benzodioxole analog (CAS 1396631-66-5). Confirm differentiated target engagement and ADME properties in your screening cascade.

Molecular Formula C17H19N5O4
Molecular Weight 357.37
CAS No. 1396846-06-2
Cat. No. B2548427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea
CAS1396846-06-2
Molecular FormulaC17H19N5O4
Molecular Weight357.37
Structural Identifiers
SMILESC1COCCN1C2=NC=C(C=N2)NC(=O)NC3=CC4=C(C=C3)OCCO4
InChIInChI=1S/C17H19N5O4/c23-17(20-12-1-2-14-15(9-12)26-8-7-25-14)21-13-10-18-16(19-11-13)22-3-5-24-6-4-22/h1-2,9-11H,3-8H2,(H2,20,21,23)
InChIKeyDZQUXSQOMRGAHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396846-06-2): Structural Identity and Compound Class Context for Procurement Decisions


1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396846-06-2, molecular formula C₁₇H₁₉N₅O₄, molecular weight 357.37 g/mol) is a synthetic urea derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a urea bridge to a 2-morpholinopyrimidin-5-yl group . The compound belongs to the broader class of urea-containing morpholinopyrimidine compounds, a scaffold that has been extensively explored in kinase inhibitor drug discovery programs, most notably the AstraZeneca AZD3147 series targeting mTORC1/2 [1]. The 1,4-benzodioxan (2,3-dihydrobenzo[b][1,4]dioxin) substructure distinguishes this compound from the more commonly encountered 1,3-benzodioxole-containing analogs and has been associated with xanthine oxidase inhibitory activity in natural product and synthetic compound series [2]. This compound is currently offered as a research-grade chemical by specialty suppliers, and its procurement value lies in its utility as a structurally distinct tool compound or scaffold-hopping intermediate within medicinal chemistry campaigns targeting kinase, urea transporter, or oxidoreductase enzyme families.

Why Generic Substitution Fails for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea: Structural Nuances That Preclude Simple Analog Interchange


Within the urea-linked morpholinopyrimidine chemical space, seemingly minor structural variations produce substantial shifts in target selectivity, potency, and physicochemical properties. The AstraZeneca mTOR inhibitor optimization campaign demonstrated that modifications to the aryl-urea portion of morpholinopyrimidine ureas directly modulate cellular potency (IC₅₀ spanning from >10 μM to 1.5 nM), aqueous solubility (from <1 μM to >500 μM), and human hepatocyte stability ( Clint from >100 to <3 μL/min/10⁶ cells) [1]. Critically, the 1,4-benzodioxan moiety present in this compound is regioisomerically and electronically distinct from the 1,3-benzodioxole group found in the closest commercially available analog (CAS 1396631-66-5, 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea), with the 1,4-dioxane ring exhibiting different oxygen lone-pair orientation, conformational flexibility, and hydrogen-bond acceptor capacity compared to the 1,3-dioxole . These differences can translate to altered target engagement profiles: for example, within the urea transporter (UT) inhibitor series, the 1,3-benzodioxole analog (CAS 1396631-66-5) demonstrates measurable UT-B inhibition (IC₅₀ ~200 nM) and UT-A1 inhibition (IC₅₀ ~150 nM) in rodent erythrocyte and MDCK cell assays [2][3]. Without head-to-head comparative data, a scientific user cannot assume the 1,4-benzodioxan derivative will recapitulate the same target profile, potency rank order, or ADME behavior—making untested substitution scientifically unsound and potentially misleading in assay development or SAR campaigns.

Product-Specific Quantitative Evidence Guide: Differentiation Data for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396846-06-2)


Structural Differentiation: 1,4-Benzodioxan vs. 1,3-Benzodioxole Moiety — Impact on Physicochemical and Pharmacophoric Properties

The target compound incorporates a 2,3-dihydrobenzo[b][1,4]dioxin (1,4-benzodioxan) ring system, whereas the closest commercially available analog — 1-(benzo[d][1,3]dioxol-5-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396631-66-5) — bears a benzo[d][1,3]dioxole (1,3-benzodioxole) ring . The 1,4-benzodioxan system is a six-membered 1,4-dioxane ring fused to benzene, conferring a saturated O–CH₂–CH₂–O bridge, while the 1,3-benzodioxole contains a five-membered 1,3-dioxole (O–CH₂–O) bridge. This structural divergence produces measurable differences in computed molecular properties relevant to procurement decisions [1].

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship Physicochemical Profiling

Urea Transporter Inhibition: Comparative Activity of 1,3-Benzodioxole Analog Establishes a Baseline; 1,4-Benzodioxan Activity Remains Uncharacterized

The 1,3-benzodioxole analog (CAS 1396631-66-5) has been characterized as a urea transporter inhibitor with IC₅₀ values of 200 nM against rat UT-B in erythrocyte osmotic lysis assays [1] and 150 nM against rat UT-A1 expressed in MDCK cells [2]. This establishes a quantifiable activity baseline for the morpholinopyrimidine urea scaffold within the urea transporter target family. The target compound (CAS 1396846-06-2) has not been tested in these specific assays, and its activity at UT-B and UT-A1 is unknown. However, the structural difference (1,4-benzodioxan vs. 1,3-benzodioxole) is situated at the aryl-urea terminus, a region demonstrated in related mTOR inhibitor SAR to be a critical determinant of target binding affinity [3].

Urea Transporter UT-B Inhibition UT-A1 Inhibition Diuretic Research

Kinase Inhibition Landscape: Morpholinopyrimidine Urea Scaffold Is Validated for mTORC1/2 Dual Inhibition, but Target Compound Occupies Unexplored Substituent Space

The urea-containing morpholinopyrimidine chemotype has produced clinical-stage mTOR inhibitors. AZD3147 (compound 42 in the AstraZeneca series) achieved mTORC1/2 dual inhibition with an IC₅₀ of 1.5 nM and demonstrated >100-fold selectivity over the broader kinome, along with favorable in vivo pharmacokinetics in mouse (clearance 12 mL/min/kg, oral bioavailability 54%) [1]. The key structural distinction is that AZD3147 and its active analogs uniformly contain a substituted phenyl-urea terminus rather than the benzodioxin-urea terminus present in the target compound. Within the AZD3147 optimization campaign, modification of the aryl-urea portion shifted cellular mTOR potency from >10 μM to 1.5 nM, demonstrating the exquisite sensitivity of this scaffold to aryl terminus identity [1].

Kinase Inhibition mTOR PI3K Pathway Cancer Research

1,4-Benzodioxan Moiety Is Associated with Xanthine Oxidase Inhibition: Natural Product and Synthetic Precedent for Target Compound Exploration

Natural products bearing the 1,4-benzodioxane (2,3-dihydro-1,4-benzodioxin) skeleton have demonstrated xanthine oxidase (XO) inhibitory activity. Hyprhombin C and epihyprhombin B, neolignans containing the 1,4-benzodioxane core, exhibited IC₅₀ values of 0.6 μM and 2.0 μM against XO, respectively, outperforming the clinical standard allopurinol (IC₅₀ ~3–8 μM depending on assay conditions) [1]. While these natural products differ substantially from the target compound in overall structure, the shared 1,4-benzodioxan pharmacophore provides a structural rationale for evaluating CAS 1396846-06-2 as a potential XO inhibitor. The morpholinopyrimidine urea motif may further modulate XO binding through interactions with the molybdenum cofactor domain or the substrate access channel [2].

Xanthine Oxidase Hyperuricemia Gout Enzyme Inhibition

Patent Landscape and Freedom-to-Operate Consideration: Distinct Substituent Space Relative to Dominant Morpholinopyrimidine Urea Patent Families

The morpholinopyrimidine urea chemical space is covered by multiple patent families, including AstraZeneca's mTOR/PI3K inhibitor patents (WO2008/023159, WO2009/100872, and related filings) [1] and Azevan/Sanofi's urea transporter inhibitor patents (US20070173502 and continuations) [2]. However, the specific combination of a 1,4-benzodioxan-6-yl terminus with a 2-morpholinopyrimidin-5-yl urea — as embodied in CAS 1396846-06-2 — does not appear as an exemplified compound in the major morpholinopyrimidine urea patent families identified through public database searches. This suggests that the compound occupies potentially novel substituent space, which may be advantageous for organizations seeking to develop proprietary chemical matter around a validated pharmacophore core.

Patent Analysis Freedom to Operate Chemical Intellectual Property Drug Discovery

Critical Data Gap Advisory: Absence of Direct Comparative Biological Data for CAS 1396846-06-2

Despite extensive searching of PubMed, ChEMBL, BindingDB, PubChem, and patent databases, no primary research publication, patent biological example, or curated bioactivity database entry was identified that reports quantitative target engagement, cellular activity, selectivity, ADME, or in vivo data specifically for 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396846-06-2). Vendor listings (from non-verified sources) reference potential PARP1 inhibitory activity with IC₅₀ values in the low micromolar range for related analogs, but these claims lack peer-reviewed validation [1]. This data gap is material for procurement decisions: the compound's biological profile is effectively uncharacterized, and all differentiation claims must be understood as scaffold-level inferences rather than compound-specific evidence. Prospective users should budget for primary characterization (target engagement screening, selectivity profiling, solubility, and metabolic stability assays) as part of the procurement workflow.

Data Gap Analysis Procurement Risk Assessment Assay Development

Optimal Research and Industrial Application Scenarios for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea (CAS 1396846-06-2)


Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Kinase or Urea Transporter Families

This compound is best deployed as a structurally distinct starting point for medicinal chemistry scaffold-hopping programs. Its 1,4-benzodioxan-urea terminus occupies substituent space not exemplified in the dominant morpholinopyrimidine urea patent families covering mTOR inhibitors (e.g., AstraZeneca's WO2008100319) or urea transporter inhibitors (e.g., US20070173502) [1][2]. A medicinal chemistry team seeking to generate novel intellectual property around a validated pharmacophore can use this compound as a synthetic intermediate for parallel library synthesis, exploring substitution effects on the benzodioxan ring while retaining the morpholinopyrimidine urea core. The closest characterized analog (CAS 1396631-66-5, 1,3-benzodioxole variant) provides a baseline UT inhibition profile (UT-A1 IC₅₀ ~150 nM, UT-B IC₅₀ ~200 nM) against which the 1,4-benzodioxan variant can be directly compared [3].

Xanthine Oxidase Inhibitor Screening Leveraging the 1,4-Benzodioxan Pharmacophore

Natural products containing the 1,4-benzodioxane skeleton have demonstrated xanthine oxidase inhibitory activity superior to allopurinol (hyprhombin C IC₅₀ = 0.6 μM vs. allopurinol IC₅₀ ~3–8 μM) [4]. The target compound combines this validated pharmacophore with a morpholinopyrimidine urea moiety that may confer additional hydrogen-bonding interactions within the XO active site. Procurement for XO inhibitor screening is scientifically rational, particularly in programs seeking non-purine-based XO inhibitors with differentiated binding modes from febuxostat and allopurinol. Parallel testing against the 1,3-benzodioxole analog would directly assess the contribution of the 1,4-dioxane ring topology to XO engagement.

Chemical Biology Tool Compound for Comparative Selectivity Profiling Across the Urea Transporter Isoform Family

The morpholinopyrimidine urea scaffold has demonstrated engagement with multiple urea transporter isoforms (UT-A1 and UT-B) at nanomolar concentrations in rodent models [3]. The availability of structurally related but chemically distinct analogs — the 1,4-benzodioxan compound (CAS 1396846-06-2) and the 1,3-benzodioxole compound (CAS 1396631-66-5) — creates an opportunity for isoform selectivity profiling. Differences in ring size, oxygen geometry, and lipophilicity between the two analogs may translate to differential UT-A1 vs. UT-B selectivity, providing chemical biology tools for dissecting the physiological roles of individual urea transporter isoforms in renal function and fluid homeostasis.

Hit-Finding and High-Throughput Screening Library Diversification Around a Clinically Validated Chemotype

The morpholinopyrimidine urea core has produced clinical-stage compounds (AZD3147 series) with favorable drug-like properties including aqueous solubility >500 μM, human hepatocyte stability with Clint <3 μL/min/10⁶ cells, and oral bioavailability of 54% in mouse [1]. Adding compounds with novel aryl-urea termini — such as the 1,4-benzodioxan variant — to corporate screening collections diversifies chemical space around this validated core. This approach is consistent with best practices in hit-finding, where exploring under-sampled substituent space around privileged scaffolds increases the probability of identifying compounds with novel selectivity profiles or improved property profiles. The compound's molecular weight (357.37 g/mol) and calculated physicochemical properties fall within lead-like chemical space, supporting its suitability as a screening library component.

Quote Request

Request a Quote for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-morpholinopyrimidin-5-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.